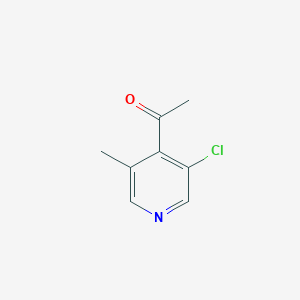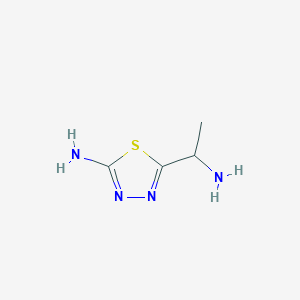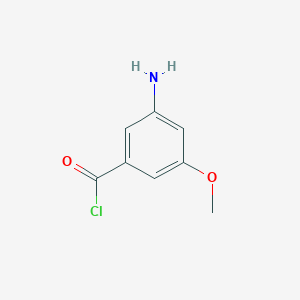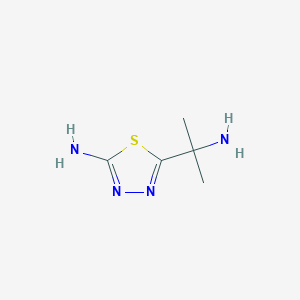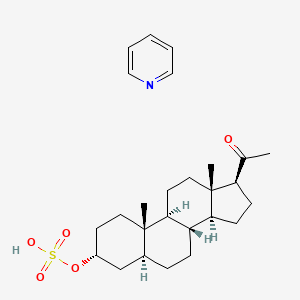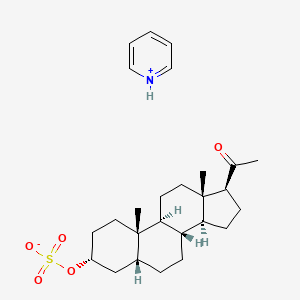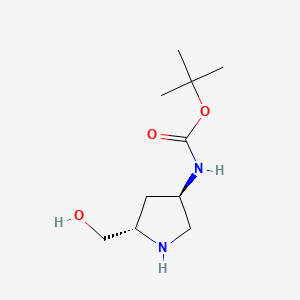
Vitamin D2 SO2 Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D2 SO2 Adduct is a biochemical used for proteomics research . It’s an intermediate in the preparation of Vitamin D2 and its derivatives . The molecular formula of Vitamin D2 SO2 Adduct is C28H44O3S, and it has a molecular weight of 460.71 .
Molecular Structure Analysis
The molecular structure of Vitamin D2 SO2 Adduct is represented by the formula C28H44O3S . The exact structural details are not provided in the available resources.Chemical Reactions Analysis
Vitamin D2 reacted rapidly with liquid sulfur dioxide at the Δ 5,10(19)-diene part to give the α and the β-face adducts in about 1:1 ratio. Both adducts extruded sulfur dioxide by thermolysis to give 5,6-trans vitamin D2 in good yield together with a trace of vitamin D2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Shimizu et al. (2000) explored the synthesis of fluorine-substituted vitamin D derivatives starting from vitamin D2, using vitamin D-SO2 adducts. This research provided insights into the stereochemistry of vitamin D derivatives and the role of SO2 in isomerization and adduct formation processes (Shimizu, Iwasaki, Ohno, & Yamada, 2000).
Metabolic Profiling
- Aronov et al. (2008) focused on metabolic profiling of major vitamin D metabolites, demonstrating a method for simultaneous quantification of various vitamin D forms, including derivatization techniques relevant to vitamin D2 (Aronov, Hall, Dettmer, Stephensen, & Hammock, 2008).
Clinical Research Design
- The Vitamin D and Type 2 Diabetes (D2d) study by Pittas et al. (2014) was a randomized clinical trial to examine the relationship between vitamin D supplementation and diabetes prevention, highlighting the methodological aspects in clinical research involving vitamin D forms (Pittas, Dawson-Hughes, Sheehan, Rosen, Ware, Knowler, & Staten, 2014).
Comparative Analysis of Vitamin D Forms
- Tripkovic et al. (2012) conducted a systematic review and meta-analysis comparing the effects of vitamin D2 and D3 on serum concentrations, thus providing insights into the differential impacts of these forms (Tripkovic, Lambert, Hart, Smith, Bucca, Penson, Chope, Hyppönen, Berry, Vieth, & Lanham-New, 2012).
Mass Spectrometry Techniques
- Volmer, Mendes, and Stokes (2015) reviewed developments in mass spectrometry methodologies for vitamin D analysis, which are crucial for understanding the metabolic pathways and clinical applications of various vitamin D forms, including vitamin D2 (Volmer, Mendes, & Stokes, 2015).
Biochemical and Clinical Studies
- Clinical trials and biochemical studies, such as those by Sadek and Shaheen (2014), have explored the role of vitamin D in various health conditions, emphasizing the need for understanding different vitamin D forms in medical applications (Sadek & Shaheen, 2014).
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population . Future research activities should focus on analytical standardization and exploration of their clinical value . The evaluation of the whole vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic vitamin D dosing, grouping based on the achieved vitamin D levels rather than the amount of vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .
Eigenschaften
CAS-Nummer |
87680-65-7 |
|---|---|
Produktname |
Vitamin D2 SO2 Adduct |
Molekularformel |
C₂₈H₄₄O₃S |
Molekulargewicht |
460.71 |
Synonyme |
[(3β,7E,22E)-6,19-sulfonyl-9,10-secoergosta-5(10),7,22-trien-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



